2-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
2-Chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazinone core substituted with a phenyl group at position 3 and an oxo group at position 5. The benzenesulfonamide moiety is linked via an ethyl chain to the pyridazinone ring, with a chlorine substituent at the 2-position of the benzene ring. Its synthesis likely involves nucleophilic substitution or sulfonylation reactions, analogous to methods described for related pyridazinone derivatives .
Properties
IUPAC Name |
2-chloro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-15-8-4-5-9-17(15)26(24,25)20-12-13-22-18(23)11-10-16(21-22)14-6-2-1-3-7-14/h1-11,20H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGHTGPPDCVUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the phenyl group and the benzenesulfonamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, a comparative analysis with key analogs is provided below:
Table 1: Structural and Functional Comparison
Key Observations
Structural Divergence: The target compound’s ethyl linker distinguishes it from shorter-chain analogs (e.g., chlorsulfuron’s direct triazine-sulfonamide linkage). The 3-phenyl substituent on the pyridazinone ring increases lipophilicity compared to hydroxyl or sulfonate groups in related compounds (e.g., 7a in ), which could influence membrane permeability .
Synthetic Pathways: Synthesis of the target compound may parallel methods for benzyloxy pyridazines (), utilizing potassium carbonate in DMF for nucleophilic substitution. In contrast, chlorsulfuron’s synthesis involves carbamate coupling to a triazine ring, emphasizing the role of heterocyclic cores in determining bioactivity .
Hypothetical Bioactivity: The 2-chloro substituent on the benzene ring is a hallmark of sulfonamide herbicides (e.g., chlorsulfuron), suggesting the target compound may inhibit acetolactate synthase (ALS) or similar enzymes. However, the pyridazinone core could confer unique binding interactions compared to triazine-based herbicides . Compared to chloroacetamides like S-metolachlor, the target compound’s sulfonamide group may reduce soil mobility due to higher polarity, impacting its environmental persistence .
Table 2: Physicochemical Property Comparison
| Property | Target Compound | Chlorsulfuron | 4-(3-Hydroxy-6-oxo...)benzenesulfonamide | S-Metolachlor |
|---|---|---|---|---|
| Molecular Weight | ~434 g/mol (estimated) | 357.8 g/mol | 307.3 g/mol | 283.8 g/mol |
| LogP (Predicted) | 2.8–3.5 | 1.9 | 1.2 | 3.1 |
| Water Solubility | Low (similar to chlorsulfuron) | 300 mg/L (pH 7) | High (due to hydroxyl group) | 530 mg/L |
Research Implications and Gaps
Future studies should prioritize:
- Synthesis Optimization : Streamlining alkylation steps to improve yields.
- Biological Screening : Testing against ALS or other herbicide targets.
- Comparative ADMET Profiling : Assessing absorption and metabolism relative to commercial herbicides.
Biological Activity
2-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and pharmacological applications, supported by data tables and relevant case studies.
Antibacterial Properties
Sulfonamides are well-known for their antibacterial properties. The presence of the sulfonamide group in this compound suggests potential antibacterial activity. Studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis, a crucial pathway for bacterial survival.
Anticancer Activity
Recent research indicates that pyridazinone derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies on related compounds have demonstrated their ability to inhibit tumor cell proliferation in vitro, suggesting that this compound may also possess similar effects.
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory activity. The ability to modulate immune responses and reduce inflammation makes this compound a candidate for developing therapeutic agents targeting inflammatory diseases.
Data Table: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chloro group, benzenesulfonamide moiety, pyridazinone derivative | Antibacterial, anticancer, anti-inflammatory |
| 5-Nitro-pyridazinone | Nitro group substitution | Antimicrobial |
| 4-Chloro-pyridazinone | Chlorine substitution | Anticancer |
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular function.
- Receptor Interactions : It could act on various receptors, modulating their activity and influencing downstream signaling pathways.
Case Studies
A recent study focused on a series of pyridazine derivatives, including the target compound, evaluated their cytotoxicity against cancer cell lines. The study found that compounds with similar structural features significantly reduced cell viability in treated cells compared to controls.
Cytotoxicity Assessment
In vitro assays were performed on various cancer cell lines (e.g., HeLa, MCF-7). The results indicated that:
- IC50 Values : The IC50 values for the tested compounds ranged from 10 µM to 50 µM, indicating moderate cytotoxicity.
Q & A
Basic: What are the recommended synthetic routes for 2-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Pyridazinone Formation : React 3-phenylpyridazine with an oxidizing agent (e.g., H₂O₂/acid) to generate the 6-oxo-pyridazinone moiety.
Ethylamine Linker Introduction : Couple the pyridazinone with ethylenediamine derivatives via nucleophilic substitution or reductive amination.
Sulfonamide Functionalization : React the intermediate with 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Key Considerations :
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical due to polar byproducts.
- Monitor reaction progress using TLC or HPLC-MS for intermediates .
Basic: How can the molecular structure of this compound be experimentally validated?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis resolves bond angles, dihedral angles, and hydrogen-bonding networks. For example, pyridazinone rings often exhibit planarity deviations of 5–10° due to steric hindrance .
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic peaks: sulfonamide NH (~δ 10–12 ppm), pyridazinone protons (~δ 7–8 ppm), and aromatic protons from the phenyl group (~δ 6.5–7.5 ppm).
- ¹³C NMR : Confirm carbonyl (C=O) at ~δ 165–175 ppm and sulfonamide sulfur environment .
Basic: What preliminary biological assays are suitable for evaluating its activity?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to sulfonamide controls (e.g., chlorsulfuron) .
- Enzyme Inhibition : Test against acetolactate synthase (ALS) via spectrophotometric assays (NADH oxidation at 340 nm). IC₅₀ values < 1 µM suggest herbicidal potential .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
Modify Substituents :
- Pyridazinone Ring : Replace the phenyl group with heteroaromatic rings (e.g., furan, thiophene) to alter electron density.
- Sulfonamide Chain : Vary the ethyl linker length (e.g., propyl, butyl) to assess steric effects on target binding.
Biological Evaluation :
- Compare IC₅₀ values in ALS inhibition assays. For example, chlorsulfuron (IC₅₀ = 0.1 µM) vs. analogs with bulkier substituents (IC₅₀ > 10 µM) .
Advanced: What mechanisms explain resistance to sulfonamide-based inhibitors in weeds?
Methodological Answer:
- ALS Gene Mutations : Target-site resistance arises from amino acid substitutions (e.g., Pro197→Ser in Xanthium strumarium), reducing inhibitor binding affinity. Validate via PCR and sequencing .
- Metabolic Detoxification : Enhanced cytochrome P450 activity (e.g., CYP81A6 in Kochia scoparia) accelerates sulfonamide degradation. Use HPLC-MS to quantify metabolite profiles .
Advanced: How can computational modeling optimize its pharmacokinetic properties?
Methodological Answer:
Docking Studies : Use AutoDock Vina to predict binding modes with ALS (PDB: 1N0H). Focus on hydrogen bonds between sulfonamide SO₂ and ALS Arg372.
ADME Prediction :
- LogP : Optimize for blood-brain barrier penetration (target LogP ~2–3) using substituent modifications.
- CYP450 Metabolism : Simulate with SwissADME to identify vulnerable metabolic sites (e.g., oxidation at pyridazinone C6) .
Table 1: Comparative Bioactivity of Sulfonamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
